N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a polycyclic sulfonamide derivative featuring a fused pyrido-quinoline scaffold. Its structure includes a sulfonamide group at position 9, an ethyl substituent on the nitrogen, and a meta-tolyl (m-tolyl) aromatic ring. The hexahydropyrido[3,2,1-ij]quinoline core contributes to its rigidity and may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-23(18-8-4-6-15(2)12-18)27(25,26)19-13-16-7-5-11-22-20(24)10-9-17(14-19)21(16)22/h4,6,8,12-14H,3,5,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZNZNPWENBUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
The compound's structure includes a hexahydropyridoquinoline core with a sulfonamide group and an ethyl substituent. This configuration contributes to its biological interactions and pharmacodynamic properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies indicated that it can inhibit the proliferation of several cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is believed to involve the inhibition of key enzymatic pathways in microbial and cancer cells. Studies suggest that it may inhibit dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis in bacteria and cancer cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating urinary tract infections caused by resistant strains of bacteria. Patients receiving the treatment showed a significant reduction in bacterial load compared to the control group.
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on tumor growth in xenograft models of breast cancer. Mice treated with the compound exhibited reduced tumor size and improved survival rates compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous derivatives:
Structural and Pharmacokinetic Insights
- Alkyl Chain Length : The pentyl-substituted analog () is more lipophilic than the ethyl-containing target compound, which may improve tissue penetration but could also increase off-target binding .
- Aromatic Substituents : The trifluoromethylphenyl group () introduces strong electron-withdrawing effects, likely enhancing oxidative stability and prolonging half-life compared to the m-tolyl group .
- Core Heterocycle: The pyrido[1,2-a]quinoxaline analog () has a distinct heterocyclic system, which may reduce binding to carbonic anhydrase due to altered hydrogen-bonding patterns .
- Functional Groups : Carboxamide derivatives () exhibit diuretic activity but lack the sulfonamide group’s strong zinc-binding capacity, a critical feature for carbonic anhydrase inhibition .
Research Findings and Implications
- : The trifluoromethyl analog’s stability highlights the importance of electron-withdrawing groups for pharmacokinetic optimization in this class .
- : The pyridoquinoxaline sulfonamide’s lower molecular weight (~295 g/mol) may favor CNS penetration, though its biological relevance remains unexplored .
Q & A
Q. What are the standard synthetic protocols for N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:
- Sulfonamide introduction : Reacting the hexahydropyridoquinoline core with a sulfonyl chloride derivative under controlled pH (6–7) and temperature (40–60°C) to avoid side reactions .
- Heterocyclic core assembly : Cyclization via palladium-catalyzed reductive processes or acid-catalyzed condensation, with formic acid derivatives acting as CO surrogates in some cases .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, resolving stereochemistry and substituent positions .
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for the hexahydropyridoquinoline core and sulfonamide orientation .
- HPLC : Assesses purity (>95% is typically required for pharmacological studies) .
Q. What are the key structural features influencing this compound’s reactivity?
- Hexahydropyridoquinoline core : The fused bicyclic system creates steric hindrance, affecting regioselectivity in substitution reactions .
- Sulfonamide group : Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .
- N-ethyl and m-tolyl substituents : Influence lipophilicity and metabolic stability, as seen in analogous sulfonamide derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonylation efficiency, while dichloromethane minimizes side reactions in cyclization steps .
- Catalyst screening : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) improve reductive cyclization efficiency, with yields increasing from 50% to >80% under optimized conditions .
- Temperature control : Lower temperatures (0–25°C) suppress decomposition of sensitive intermediates, as demonstrated in fluoroquinophenoxazine syntheses .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
- Dose-response profiling : Comparative assays (e.g., IC₅₀ values across cell lines) differentiate true activity from nonspecific effects .
- Target engagement studies : Radioligand binding or surface plasmon resonance (SPR) quantifies affinity for proposed targets (e.g., enzymes or receptors) .
- Metabolic stability assays : Liver microsome studies identify discrepancies caused by rapid degradation in certain models .
Q. How do computational models (e.g., CoMFA or molecular docking) guide structure-activity relationship (SAR) studies?
- CoMFA analysis : Maps steric and electrostatic fields to predict modifications enhancing activity, as applied to fluoroquinophenoxazine derivatives .
- Docking simulations : Identifies key interactions (e.g., hydrogen bonds between the sulfonamide group and active-site residues) .
- ADMET prediction : Prioritizes derivatives with favorable pharmacokinetic profiles, reducing experimental attrition .
Q. What strategies address challenges in characterizing degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions, followed by LC-MS/MS to identify breakdown products .
- Stability-indicating assays : Use HPLC with diode-array detection to monitor degradation kinetics in buffer systems mimicking blood pH (7.4) .
- Isotopic labeling : Tracks metabolic pathways in vitro (e.g., ¹⁴C-labeled analogs) to elucidate major and minor degradation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
